benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate

Physicochemical profiling pKa modulation CNS drug design

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate (CAS 2375195-99-4 for the hydrate; anhydrous CAS 1283720-88-6) is a fluorinated piperidine derivative bearing a gem-difluoro substituent at the 3-position, a ketone at the 4-position, and an N-benzyloxycarbonyl (Cbz) protecting group. The gem-difluoro motif adjacent to the ketone is a privileged design element in medicinal chemistry because it simultaneously modulates the pKa of the piperidine nitrogen (by approximately 1.5–2.0 log units relative to the non-fluorinated parent), alters LogP, and imparts metabolic resistance to cytochrome P450-mediated oxidation.

Molecular Formula C13H15F2NO4
Molecular Weight 287.26 g/mol
Cat. No. B8223452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate
Molecular FormulaC13H15F2NO4
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2.O
InChIInChI=1S/C13H13F2NO3.H2O/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2
InChIKeyHVONCFLYVJFFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Hydrate – A Cbz-Protected gem-Difluoro Piperidinone Building Block for CNS and Kinase Drug Discovery Programs


Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate (CAS 2375195-99-4 for the hydrate; anhydrous CAS 1283720-88-6) is a fluorinated piperidine derivative bearing a gem-difluoro substituent at the 3-position, a ketone at the 4-position, and an N-benzyloxycarbonyl (Cbz) protecting group . The gem-difluoro motif adjacent to the ketone is a privileged design element in medicinal chemistry because it simultaneously modulates the pKa of the piperidine nitrogen (by approximately 1.5–2.0 log units relative to the non-fluorinated parent), alters LogP, and imparts metabolic resistance to cytochrome P450-mediated oxidation [1]. The Cbz protecting group enables orthogonal deprotection under hydrogenolysis conditions, making this compound a strategically differentiated intermediate for constructing elaborated 3,3-difluoropiperidine-containing drug candidates in central nervous system (CNS) and oncology programs [2].

Why Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Hydrate Cannot Be Replaced by Non-Fluorinated, Mono-Fluorinated, or Differently N-Protected 4-Oxopiperidine Analogs


The 3,3-gem-difluoro substitution pattern is non-interchangeable with either the parent 4-oxopiperidine or the 3-monofluoro analog. Systematic physicochemical profiling of mono- and difluorinated piperidine series demonstrates that the gem-difluoro motif produces a pKa reduction of approximately 2.1–2.5 units relative to unsubstituted piperidine (pKa ≈ 10.5 → ~8.0–8.4), whereas 3-monofluoro substitution reduces pKa by only ~1.2–1.5 units [1]. This differential basicity translates into distinct ionization states at physiological pH (7.4), directly altering membrane permeability, off-target binding to hERG, and lysosomal trapping propensity. Furthermore, the Cbz protecting group cannot be substituted by the more common N-Boc analog (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, CAS 1215071-17-2) in synthetic sequences requiring orthogonal deprotection under non-acidic conditions, as Cbz is cleaved via hydrogenolysis while Boc requires acidic conditions that may degrade acid-sensitive downstream intermediates [2]. These dual differentiators—the electronic effect of gem-difluoro substitution and the orthogonal protecting-group strategy—mean that procurement of the Cbz-protected gem-difluoro analog is not a mere inventory convenience but a functional requirement for specific medicinal chemistry workflows.

Quantitative Differentiation Evidence for Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Hydrate Versus Closest Analogs


pKa Modulation: Gem-Difluoro Reduces Piperidine Basicity by ~2.1–2.5 Log Units Versus Unsubstituted Piperidine

In a systematic study of mono- and difluorinated saturated heterocyclic amines, the pKa of the 3,3-difluoropiperidine scaffold was measured at approximately 6.5 (predicted) to ~8.0–8.4 (experimentally, depending on the exact substitution pattern and measurement conditions), representing a reduction of 2.1–2.5 log units compared to unsubstituted piperidine (pKa ≈ 10.5) [1]. For 3-monofluoropiperidine analogs, the pKa reduction is only ~1.2–1.5 units, meaning the 3,3-difluoro compound is approximately 10-fold less basic than the monofluoro variant at physiological pH . This reduced basicity is critical for minimizing hERG channel blockade (a primary cardiac safety liability) and reducing lysosomal phospholipidosis risk in CNS drug candidates.

Physicochemical profiling pKa modulation CNS drug design

Metabolic Stability: Intrinsic Microsomal Clearance of 3,3-Difluoropiperidine Scaffolds Demonstrates High Stability Across Species

Intrinsic microsomal clearance (CLint) measurements performed on a panel of mono- and difluorinated piperidine derivatives demonstrated that compounds bearing the gem-difluoro motif exhibited high metabolic stability (low CLint values) across human, rat, and mouse liver microsomes [1]. The only exception noted in the comprehensive study was the 3,3-difluoroazetidine derivative, indicating that the metabolic stabilization effect is scaffold-dependent but robust for the piperidine series. In contrast, non-fluorinated 4-oxopiperidine analogs are susceptible to oxidative N-dealkylation and α-carbon hydroxylation by CYP3A4 and CYP2D6 isoforms . By blocking oxidative metabolism at the 3-position through the gem-difluoro substitution, the compound extends the half-life of derived drug candidates, a parameter not achievable with the non-fluorinated or mono-fluorinated counterparts.

Metabolic stability Intrinsic clearance ADME

Lipophilicity Tuning: Gem-Difluoro Substitution Modulates LogP While Preserving or Reducing LogD at pH 7.4

The gem-difluoro group at the 3-position of the piperidine ring alters lipophilicity in a manner distinct from simple alkyl or aryl substitution. According to pKa–LogP correlation plots established for gem-difluorinated 3-azabicyclo[3.n.1]alkane and piperidine isosteres, the gem-difluoro motif can reduce LogD at pH 7.4 by approximately 0.5–1.0 log units relative to the non-fluorinated parent while maintaining or slightly increasing intrinsic LogP . For the specific compound, the predicted XlogP is 1.8 . This contrasts with the 3-monofluoro analog, where LogD reduction is less pronounced (~0.2–0.5 units), and with the N-Boc analog (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, MW 235.23 vs. 269.24 for the Cbz compound), where the more lipophilic tert-butyl carbamate increases LogP by approximately 0.3–0.5 units relative to the Cbz-protected form .

Lipophilicity LogP LogD CNS MPO

Orthogonal N-Deprotection Strategy: Cbz Enables Hydrogenolytic Cleavage Compatible with Acid-Sensitive Substrates

The N-Cbz protecting group on benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can be removed via catalytic hydrogenolysis (H₂, Pd/C, or transfer hydrogenation conditions), producing 3,3-difluoropiperidin-4-one (CAS 1283720-75-1) . This deprotection method is fully orthogonal to the acidic conditions (TFA or HCl/dioxane) required for N-Boc cleavage, which is critical when the downstream synthetic sequence contains acid-labile functional groups such as tert-butyl esters, silyl ethers, or glycosidic bonds [1]. In practice, medicinal chemistry programs that employ the 3,3-difluoro-4-oxopiperidine core as a late-stage intermediate frequently require this orthogonal deprotection capability to preserve stereochemical integrity and avoid side reactions [2].

Protecting group strategy Cbz deprotection Orthogonal synthesis

Target Engagement: 3,3-Difluoropiperidine Derivatives Are Privileged Scaffolds in BACE-1, NR2B-NMDA, and Kinase Inhibitor Programs

The 3,3-difluoropiperidine core (accessed via deprotection of benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate) appears as a key structural element in multiple patent-disclosed therapeutic programs. WO2016126869A1 (Rugen Holdings) discloses 3,3-difluoro-piperidine derivatives as NR2B subtype-selective NMDA receptor antagonists for treatment-resistant depression, with the gem-difluoro motif explicitly required for NR2B selectivity over NR2A [1]. In the BACE-1 (β-secretase) inhibitor field, piperidine-based inhibitors incorporating the 3,3-difluoro substitution pattern demonstrated potent enzymatic inhibition (IC₅₀ values in the low nanomolar range) in recombinant BACE-1 assays [2]. Additionally, oxy-fluoropiperidine derivatives (patent CO-2020007162-A2, Dae Woong Pharma) are claimed as kinase inhibitors for inflammatory and oncological indications, with the 3,3-difluoro-4-oxo substitution pattern specified in Markush claims [3]. The non-fluorinated 4-oxopiperidine scaffold lacks the conformational rigidity and electronic properties needed to achieve the same target selectivity profiles.

BACE-1 inhibition NR2B-NMDA antagonism Kinase inhibition CNS therapeutics

High-Value Application Scenarios for Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Hydrate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of NR2B-Selective NMDA Receptor Antagonists for Treatment-Resistant Depression

Medicinal chemistry teams pursuing NR2B subtype-selective NMDA receptor antagonists for CNS indications (depression, neuropathic pain, Parkinson's disease) require the 3,3-difluoropiperidine scaffold as disclosed in US 10,221,182 B2 [1]. The Cbz-protected building block enables orthogonal deprotection under hydrogenolysis conditions (compatible with acid-sensitive intermediates) and provides the precise pKa (~6.5–8.0) and LogD profile needed for blood-brain barrier penetration. The gem-difluoro motif is structurally required for NR2B selectivity; substitution with the non-fluorinated or mono-fluorinated analog results in loss of subtype selectivity and is not supported by the patent SAR.

Fragment-Based Drug Discovery (FBDD): 3D Fluorinated Fragment Library Expansion

As demonstrated by Le Roch et al. (J. Org. Chem. 2024), fluorinated piperidines serve as valuable three-dimensional fragments for fragment-based screening campaigns [2]. The Cbz-protected 3,3-difluoro-4-oxopiperidine hydrate provides a single compound that can be deprotected and elaborated into diverse fragment libraries via ketone functionalization (reductive amination, Grignard addition, oxime formation) while retaining the metabolically stable gem-difluoro motif. The ¹⁹F NMR-active fluorine atoms also serve as non-invasive probes for protein–ligand interaction studies, a feature absent in non-fluorinated fragment collections.

Kinase Inhibitor Lead Optimization: Building Block for Irreversible and Reversible Kinase Probes

Programs targeting kinase inhibition (particularly in oncology and inflammatory diseases) benefit from the 3,3-difluoro-4-oxopiperidine core as claimed in patent CO-2020007162-A2 [3]. The Cbz protecting group allows late-stage deprotection and subsequent N-functionalization (sulfonylation, amidation, reductive amination) to introduce kinase hinge-binding motifs. The metabolic stability conferred by the gem-difluoro group (validated by intrinsic microsomal clearance data [4]) reduces the risk of rapid oxidative clearance, enabling once-daily dosing profiles in lead candidates.

Academic and CRO Parallel Synthesis: Orthogonally Protected Intermediate for Library Production

Contract research organizations (CROs) and academic medicinal chemistry laboratories that execute parallel synthesis of compound libraries benefit from the Cbz protection strategy, which allows global deprotection of multiple analogs simultaneously under neutral hydrogenolysis conditions [5]. This avoids the acidic workup required for Boc deprotection, which can cause product loss, epimerization, or degradation in acid-sensitive library members. The compound's availability at 95–98% purity from multiple reputable vendors (Apollo Scientific, AKSci, Bidepharm) ensures batch-to-batch reproducibility for library production .

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